molecular formula C42H66N10O16S2 B12117092 TY9-386 (Ymdgtmsqv)

TY9-386 (Ymdgtmsqv)

Cat. No.: B12117092
M. Wt: 1031.2 g/mol
InChI Key: MFDQNJLLKIATDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TY9-386 (YMDGTMSQV) is a 9-mer peptide derived from residues 369–377 of the human tyrosinase enzyme, a key melanosomal membrane protein overexpressed in melanoma cells. This peptide is presented by the HLA-A*0201 (HLA-A2.1) major histocompatibility complex (MHC) class I molecule and recognized by melanoma-specific cytotoxic T lymphocytes (CTLs) .

Properties

Molecular Formula

C42H66N10O16S2

Molecular Weight

1031.2 g/mol

IUPAC Name

2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68)

InChI Key

MFDQNJLLKIATDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Asp371)-Tyrosinase (369-377) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

  • Cleavage

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of YMDGTMSQV and Related Peptides
Compound Sequence Post-Translational Modification HLA-A2.1 Binding Affinity CTL Recognition Efficiency Processing Pathway
YMDGTMSQV Y-M-D-G-T-M-S-Q-V Asp→Gly isomerization High (~IC₅₀ = 49 nM) High (EC₅₀ = 0.1–1 nM) ER→Cytoplasm→Proteasome→TAP→ER
YMNGTMSQV Y-M-N-G-T-M-S-Q-V None (precursor sequence) High (~IC₅₀ = 49 nM) Low (EC₅₀ = 10–100 nM) Cytoplasmic translation (mini-gene) → Direct TAP transport
FMDGTMSQV (Murine) F-M-D-G-T-M-S-Q-V Asp→Gly isomerization High (~IC₅₀ = 50 nM) Cross-reactive with human CTLs Similar to human pathway, but self-tolerance limits murine CTL response

Mechanistic Differences in Antigen Processing

YMDGTMSQV vs. YMNGTMSQV
  • Source Dependency: YMDGTMSQV is exclusively derived from full-length tyrosinase translated in the ER. Its modification occurs during retrotranslocation to the cytoplasm, where proteasomes generate the peptide . YMNGTMSQV, when expressed as a cytoplasmic mini-gene (e.g., via vaccinia virus), bypasses ER-mediated modification and is directly transported via TAP for HLA-A2.1 presentation. However, it lacks the Asp→Gly modification, rendering it poorly immunogenic .
  • CTL Specificity: YMDGTMSQV-specific CTLs (D-specific) require 5–6 orders of magnitude lower peptide concentrations for target cell lysis compared to YMNGTMSQV-specific CTLs (N-specific) .
YMDGTMSQV vs. FMDGTMSQV (Murine Homolog)
  • Cross-Reactivity : The murine homolog FMDGTMSQV shares 82% sequence homology with YMDGTMSQV and binds HLA-A2.1 with comparable affinity. Human CTLs recognize both peptides, but murine CTLs exhibit self-tolerance to FMDGTMSQV, limiting its utility in preclinical models .

Immunogenicity and Clinical Implications

  • YMDGTMSQV: Dominant antigen in melanoma due to its unique PTM and efficient CTL activation . Proteasome inhibitors (e.g., lactacystin) block its production, validating the cytoplasmic processing pathway .
  • YMNGTMSQV: Despite structural similarity, its lack of modification renders it a suboptimal vaccine candidate.
  • This complicates translational studies using mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.